![molecular formula C12H18O2 B14634986 (1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane) CAS No. 52650-89-2](/img/structure/B14634986.png)
(1S,1'S,6R,6'R)-7,7'-Dioxa-1,1'-bi(bicyclo[4.1.0]heptane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[410]heptane) is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, where the formation of the bicyclic structure is achieved through specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which (1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity and influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1S,2R,6R)-7,7-Dibromo-2-methylbicyclo[4.1.0]heptane
- Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-
Uniqueness
(1S,1’S,6R,6’R)-7,7’-Dioxa-1,1’-bi(bicyclo[4.1.0]heptane) is unique due to its dioxa-bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
52650-89-2 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(1S,6R)-1-[(1S,6R)-7-oxabicyclo[4.1.0]heptan-1-yl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H18O2/c1-3-7-11(9(5-1)13-11)12-8-4-2-6-10(12)14-12/h9-10H,1-8H2/t9-,10-,11+,12+/m1/s1 |
Clave InChI |
QTOIROXCDXKUCP-WYUUTHIRSA-N |
SMILES isomérico |
C1CC[C@]2([C@@H](C1)O2)[C@]34CCCC[C@H]3O4 |
SMILES canónico |
C1CCC2(C(C1)O2)C34CCCCC3O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)

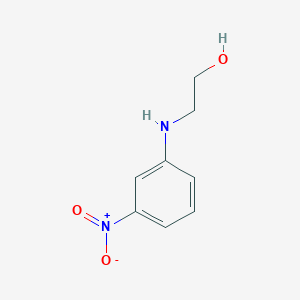
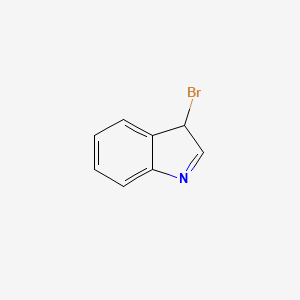


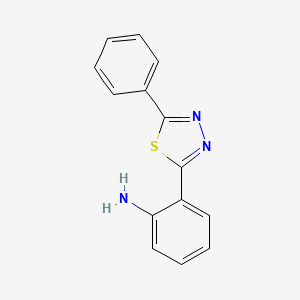
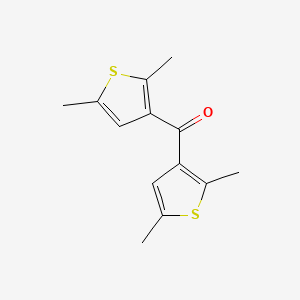
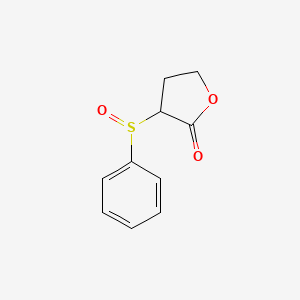
methanolate](/img/structure/B14634992.png)

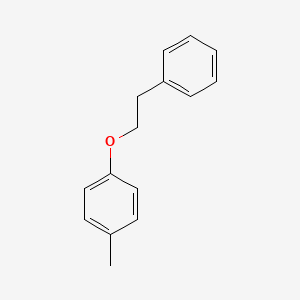
![6-Pentylbicyclo[3.2.0]hept-6-EN-2-one](/img/structure/B14635023.png)
